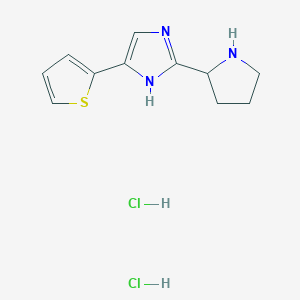![molecular formula C12H9F3OS B1487804 [5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol CAS No. 1190235-27-8](/img/structure/B1487804.png)
[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol
Overview
Description
[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol is a versatile chemical compound known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a thiophene ring, and a methanol group. This compound is widely used in scientific research due to its diverse applications in studying various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol typically involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The Paal–Knorr reaction, involving the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another significant method for synthesizing thiophene derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale application of the Gewald and Paal–Knorr reactions. These methods are optimized for high yield and purity, ensuring the compound’s availability for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group and thiophene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products
The major products formed from these reactions include various substituted thiophenes, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol is used in a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying chemical processes and reaction mechanisms.
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: Research into potential medicinal applications includes exploring its pharmacological properties and potential therapeutic uses.
Industry: The compound is utilized in industrial chemistry for the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of [5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thiophene ring play crucial roles in its activity, influencing its binding affinity and reactivity with various biological and chemical targets .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other thiophene derivatives. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications .
Properties
IUPAC Name |
[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3OS/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-6,16H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUQZWIFKBVPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(S2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1487721.png)
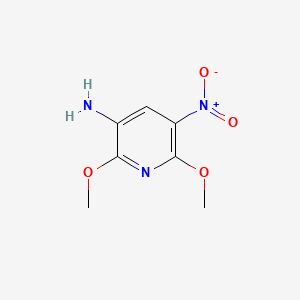


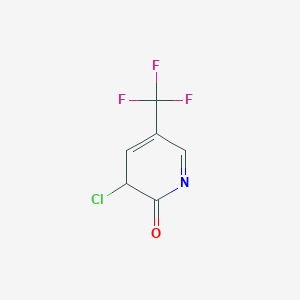
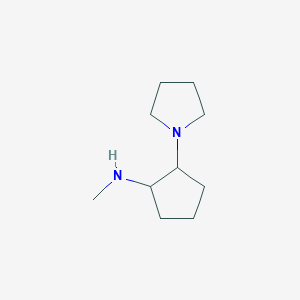
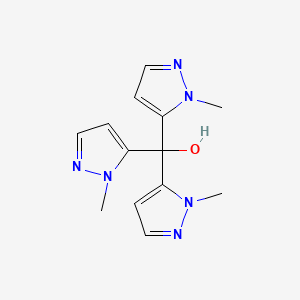
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)
![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1487741.png)
![2-chloro-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487742.png)
